molecular formula C17H15NO2 B3001890 8-(Benzyloxy)-2-methoxyquinoline CAS No. 642477-85-8

8-(Benzyloxy)-2-methoxyquinoline

Cat. No.: B3001890
CAS No.: 642477-85-8
M. Wt: 265.312
InChI Key: ZSEKOQOZBSHNTG-UHFFFAOYSA-N
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Description

8-(Benzyloxy)-2-methoxyquinoline is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of benzyloxy and methoxy groups in the quinoline structure enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzyloxy)-2-methoxyquinoline typically involves a nucleophilic substitution reaction. One common method is the reaction of 8-hydroxyquinoline with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

8-(Benzyloxy)-2-methoxyquinoline undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the quinoline ring.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-(Benzyloxy)-2-methoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of

Properties

IUPAC Name

2-methoxy-8-phenylmethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-19-16-11-10-14-8-5-9-15(17(14)18-16)20-12-13-6-3-2-4-7-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEKOQOZBSHNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2OCC3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of MeONa (400 mg, 7.43 mmol) in MeOH (20 mL) was added 8-(benzyloxy)-2-chloroquinoline (2.0 g, 7.43 mmol). The mixture was stirred at 70° C. for 16 h. To the mixture was added H2O (20 mL) and the product extracted with toluene (30 mL×3). The combined organic layers were dried with Na2SO4 and evaporated to give the desired compound (1.5 g, yield 79%). LCMS (m/z): 266.1 [M+H]+
Name
MeONa
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
79%

Synthesis routes and methods II

Procedure details

The crude 2-chloro-8-benzyloxyquinoline from above was dissolved in toluene (10 mL) and added to a stirred 25 wt % solution of NaOMe in MeOH (50 mL). The reaction solution was heated with stirring overnight at 70° C. After cooling to room temperature, the reaction solution was poured onto ice and extracted with toluene. The combined organic extracts were dried (MgSO4) and concentrated in vacuo to give a colorless oil (6.14 g, 92%). The product was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
92%

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